(-)-Dimenthyl succinate
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Overview
Description
(-)-Dimenthyl succinate is an organic compound that belongs to the class of esters. It is derived from succinic acid, a dicarboxylic acid that plays a crucial role in the tricarboxylic acid cycle, also known as the Krebs cycle. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dimenthyl succinate typically involves the esterification of succinic acid with menthol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Succinic Acid+Menthol→(-)-Dimenthyl Succinate+Water
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (-)-Dimenthyl succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce succinic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to menthol and succinic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Succinic acid and other oxidized derivatives.
Reduction: Menthol and succinic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(-)-Dimenthyl succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and biodegradability.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of (-)-Dimenthyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release succinic acid and menthol. Succinic acid then enters the tricarboxylic acid cycle, contributing to cellular energy production. The compound’s effects are mediated through its metabolites and their interactions with cellular pathways.
Comparison with Similar Compounds
Dimethyl succinate: Another ester of succinic acid, but with two methyl groups instead of menthol.
Diethyl succinate: Similar to dimethyl succinate but with ethyl groups.
Dibutyl succinate: Contains butyl groups instead of menthol.
Comparison: (-)-Dimenthyl succinate is unique due to the presence of menthol, which imparts distinct physical and chemical properties. Unlike dimethyl, diethyl, and dibutyl succinate, this compound has a chiral center, making it optically active. This chirality can influence its reactivity and interactions in biological systems, making it a valuable compound for stereochemical studies and applications.
Properties
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZAUAIVAZWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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